Cas no 1074-85-7 (1H-indol-4-ylmethanol)
1H-indol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- (1H-Indol-4-yl)methanol
- 1H-Indol-4-ylmethanol
- 4-(HYDROXYMETHYL)-1H-INDOLE
- 4-Hydroxymethylindole
- INDOLE-4-METHANOL
- RARECHEM AL BD 1201
- 1H-Indole-4-Methanol
- (S)-5-Amino-piperidin-2-one?HCl
- FT-0633300
- 1074-85-7
- 4-indolylmethanol
- AKOS004122063
- CS-0156988
- SCHEMBL10257348
- 4-(hydroxymethyl)-indole
- SS-6026
- indole-4-methanol, AldrichCPR
- PD128539
- (1H-indol-4-yl)-methanol
- AB09515
- W-204641
- EN300-81587
- SCHEMBL951816
- F18675
- 4-(hydroxymethyl)indole
- BVSGXWCTWBZFEV-UHFFFAOYSA-N
- MFCD01632220
- DTXSID80378471
- A801710
- STK666945
- DB-040760
- 807-080-3
- 1H-indol-4-ylmethanol
-
- MDL: MFCD01632220
- Inchi: 1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2
- InChI Key: BVSGXWCTWBZFEV-UHFFFAOYSA-N
- SMILES: OCC1=CC=CC2=C1C=CN2
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 36A^2
Experimental Properties
- Color/Form: Off white powder
- Density: 1.272
- Melting Point: 67 °C
- Boiling Point: 360.6°C at 760 mmHg
- Flash Point: 171.9°C
- Refractive Index: 1.705
- PSA: 36.02000
- LogP: 1.66020
1H-indol-4-ylmethanol Security Information
- Hazard Statement: Harmful
- Hazard Category Code: 36/37/38-41
- Safety Instruction: S24/25-S36/37/39
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Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
1H-indol-4-ylmethanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-indol-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 102471-500mg |
1H-indol-4-ylmethanol |
1074-85-7 | >90% | 500mg |
1120.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 102471-1g |
1H-indol-4-ylmethanol |
1074-85-7 | >90% | 1g |
2031.0CNY | 2021-08-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS004744-100MG |
indole-4-methanol |
1074-85-7 | 100mg |
¥952.83 | 2023-11-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU467-50mg |
1H-indol-4-ylmethanol |
1074-85-7 | 97% | 50mg |
173.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU467-200mg |
1H-indol-4-ylmethanol |
1074-85-7 | 97% | 200mg |
420.0CNY | 2021-08-04 | |
| TRC | I628083-10mg |
1H-Indol-4-ylmethanol |
1074-85-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I628083-50mg |
1H-Indol-4-ylmethanol |
1074-85-7 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I628083-100mg |
1H-Indol-4-ylmethanol |
1074-85-7 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38065-100mg |
(1H-Indol-4-yl)methanol |
1074-85-7 | 97% | 100mg |
¥38.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38065-1g |
(1H-Indol-4-yl)methanol |
1074-85-7 | 1g |
¥1166.0 | 2021-09-03 |
1H-indol-4-ylmethanol Suppliers
1H-indol-4-ylmethanol Related Literature
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Charlotte M. Haskins,David W. Knight Chem. Commun. 2005 3162
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Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
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Kazuhiro Higuchi,Tomomi Kawasaki Nat. Prod. Rep. 2007 24 843
Additional information on 1H-indol-4-ylmethanol
Comprehensive Overview of 1H-indol-4-ylmethanol (CAS No. 1074-85-7): Properties, Applications, and Research Insights
1H-indol-4-ylmethanol (CAS No. 1074-85-7) is a specialized organic compound belonging to the indole derivatives family, which has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its hydroxylated indole structure, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C9H9NO, and unique methanol substitution at the 4-position of the indole ring make it a valuable building block for drug discovery and material science applications.
In recent years, the demand for 1H-indol-4-ylmethanol has surged due to its role in developing small-molecule therapeutics and biologically active compounds. Researchers are particularly interested in its potential as a precursor for neuroprotective agents and anti-inflammatory drugs, aligning with the growing focus on neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's structural flexibility allows for modifications that enhance blood-brain barrier permeability, a critical factor in CNS-targeted drug design.
The synthesis of 1H-indol-4-ylmethanol typically involves Grignard reactions or reductive amination of corresponding indole-4-carbaldehyde derivatives. Advanced purification techniques such as column chromatography and recrystallization ensure high purity (>98%), which is essential for pharmaceutical-grade applications. Analytical characterization via NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC confirms its structural integrity and purity.
From an industrial perspective, 1H-indol-4-ylmethanol is increasingly used in high-throughput screening libraries for drug discovery. Its compatibility with combinatorial chemistry techniques makes it ideal for generating diverse structure-activity relationship (SAR) datasets. Furthermore, the compound's low toxicity profile and metabolic stability have positioned it as a preferred candidate for lead optimization in preclinical studies.
Environmental and regulatory considerations for 1H-indol-4-ylmethanol are equally important. The compound complies with REACH and FDA guidelines for research use, with no significant ecological hazards reported. Proper storage under inert conditions (e.g., nitrogen atmosphere) at 2–8°C ensures long-term stability. These attributes contribute to its growing adoption in green chemistry initiatives, where sustainable synthesis methods are prioritized.
Emerging trends in AI-driven drug discovery have further amplified interest in 1H-indol-4-ylmethanol. Computational models frequently utilize its molecular descriptors to predict bioactivity and ADME properties. Recent publications highlight its utility in virtual screening pipelines, particularly for GPCR-targeted therapies. Such applications align with the pharmaceutical industry's shift toward precision medicine and personalized therapeutics.
For researchers sourcing 1H-indol-4-ylmethanol, quality parameters like enantiomeric purity and residual solvent levels must be verified. Reputable suppliers provide certificates of analysis (CoA) detailing these specifications. The compound's commercial availability in milligram to kilogram quantities facilitates scalability from bench to pilot-scale production.
In conclusion, 1H-indol-4-ylmethanol (CAS No. 1074-85-7) represents a critical scaffold in modern medicinal chemistry. Its multifaceted applications—from CNS drug development to computational pharmacology—underscore its importance in advancing human health. As scientific inquiries into indole-based therapeutics expand, this compound will undoubtedly remain at the forefront of innovative research.
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